molecular formula C8H9NO B066641 Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) CAS No. 162706-24-3

Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)

Cat. No.: B066641
CAS No.: 162706-24-3
M. Wt: 135.16 g/mol
InChI Key: YVPNYPQBNGOMCO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Methoxyvinyl)pyridine is an organic compound belonging to the class of pyridines It features a pyridine ring substituted with a (2-methoxyvinyl) group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-methoxyvinyl)pyridine typically involves the reaction of 3-bromopyridine with (E)-2-methoxyvinylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields.

Industrial Production Methods: Industrial production of (E)-3-(2-methoxyvinyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-Methoxyvinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the vinyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(2-Ethyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-Methoxyvinyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(2-methoxyvinyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s vinyl group can undergo electrophilic addition reactions, which may play a role in its biological activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

  • 1-[(E)-2-Hydroxy-2-methoxyvinyl]pyridinium
  • Pyridine, 4-(2-methoxyethenyl)-
  • (2’-Methoxyvinyl)pyrene

Comparison: (E)-3-(2-Methoxyvinyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 1-[(E)-2-Hydroxy-2-methoxyvinyl]pyridinium, it lacks the hydroxyl group, which affects its reactivity and solubility. Pyridine, 4-(2-methoxyethenyl)- has a different substitution position, leading to variations in its chemical behavior. (2’-Methoxyvinyl)pyrene, being a polycyclic aromatic compound, exhibits different electronic properties and applications.

Properties

IUPAC Name

3-[(E)-2-methoxyethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPNYPQBNGOMCO-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.